1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been studied for its potential therapeutic applications. This compound has been shown to exhibit pharmacological effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is known to play a role in the regulation of mood, anxiety, and stress. By activating this receptor, this compound may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine can modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has been found to increase the levels of these neurotransmitters, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have antipsychotic properties, possibly due to its ability to modulate dopamine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its potential therapeutic applications in various neurological disorders. This compound has been shown to exhibit pharmacological effects on the central nervous system, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities for further studies.
Zukünftige Richtungen
For research may include:
1. Investigating the potential of this compound for the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder.
2. Developing more efficient and cost-effective synthesis methods for this compound to facilitate further research.
3. Studying the long-term effects of this compound on the brain and its potential for addiction or abuse.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, 1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine is a potential drug candidate that has been studied for its potential therapeutic applications in various neurological disorders. Its complex synthesis method may make it difficult to obtain in large quantities for further studies, but its pharmacological properties make it a promising candidate for future research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.
Eigenschaften
Produktname |
1-(2-Methylbenzyl)-4-(2-thienylcarbonyl)piperazine |
---|---|
Molekularformel |
C17H20N2OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2OS/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3 |
InChI-Schlüssel |
OBCSZPDMBCXWFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.